7-O-Méthylaloéresine A

Vue d'ensemble

Description

7-O-Methylaloeresin A is a naturally occurring compound isolated from the plant Commiphora socotrana, belonging to the Burseraceae family. This compound is a 5-methylchromone glycoside, known for its significant biological activities, including antimicrobial and antioxidant properties .

Applications De Recherche Scientifique

7-O-Methylaloeresin A has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study chromone glycosides and their reactivity.

Industry: Potential use in developing natural preservatives or additives due to its biological activities.

Mécanisme D'action

Target of Action

7-O-Methylaloeresin A, a 5-methylchromone glycoside isolated from Commiphora socotrana (Burseraceae), exhibits good activity against multiple agent resistant Staphylococcus aureus (NCTC 11994) and Salmonella typhimurium (ATCC 1255) . These bacteria are the primary targets of 7-O-Methylaloeresin A. Staphylococcus aureus and Salmonella typhimurium are common pathogens that can cause a variety of infections in humans.

Mode of Action

It’s known that the compound exhibits antimicrobial activity, suggesting it may interfere with essential biological processes in these bacteria, leading to their inhibition or death .

Result of Action

7-O-Methylaloeresin A exhibits good activity against multiple agent resistant Staphylococcus aureus and Salmonella typhimurium, with MIC values of 0.72 and 0.18 mM, respectively . This suggests that the compound can effectively inhibit the growth of these bacteria, leading to a decrease in infection.

Analyse Biochimique

Biochemical Properties

7-O-Methylaloeresin A has been shown to interact with various biomolecules in biochemical reactions. It exhibits good activity against multiple drug-resistant Staphylococcus aureus and Salmonella typhimurium, with MIC values of 0.72 and 0.18 mM, respectively . This suggests that 7-O-Methylaloeresin A may interact with enzymes or proteins that are crucial for the survival of these bacteria.

Cellular Effects

It has been found to exhibit antioxidant activities, which could influence cell function

Molecular Mechanism

Its antioxidant activity suggests that it may exert its effects at the molecular level by neutralizing free radicals . This could involve binding interactions with biomolecules, potentially preventing them from being damaged by these harmful molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Methylaloeresin A involves several steps, starting from basic organic compounds. The key steps include the formation of the chromone core, followed by glycosylation to attach the sugar moiety. Typical reaction conditions involve the use of catalysts like Lewis acids for glycosylation and various protective groups to ensure selective reactions.

Industrial Production Methods: Industrial production of 7-O-Methylaloeresin A is less common due to its complex structure. extraction from natural sources, such as Commiphora socotrana, is a feasible method. This involves solvent extraction, followed by chromatographic techniques to purify the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 7-O-Methylaloeresin A undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the chromone core, potentially altering its biological activity.

Reduction: Reduction reactions can affect the glycoside moiety, leading to different derivatives.

Substitution: Various substituents can be introduced to the chromone core or the sugar moiety, modifying its properties.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products:

Comparaison Avec Des Composés Similaires

Aloeresin A: Another chromone glycoside with similar antimicrobial and antioxidant properties.

Aloesin: Known for its skin-lightening and anti-inflammatory effects.

Aloin: A compound with laxative properties and potential anticancer activity.

Uniqueness: 7-O-Methylaloeresin A stands out due to its specific glycosylation pattern and the presence of a methoxy group, which may enhance its biological activities compared to other similar compounds.

Activité Biologique

7-O-Methylaloeresin A is a bioactive compound isolated from the latex of Aloe harlana and other Aloe species. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial and antioxidant properties. This article reviews various studies focusing on the biological activity of 7-O-Methylaloeresin A, highlighting its efficacy against pathogens, antioxidant capabilities, and potential therapeutic applications.

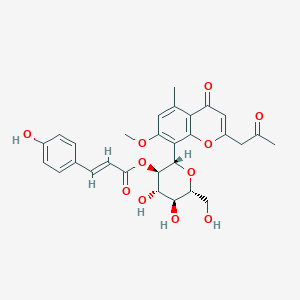

- Molecular Formula : C29H30O11

- Molecular Weight : 554.5 g/mol

- CAS Number : 329361-25-3

- Solubility : Soluble in DMSO, ethanol, or methanol

Antimicrobial Activity

7-O-Methylaloeresin A exhibits significant antimicrobial activity against a range of pathogenic microorganisms. Notably:

- Bacterial Activity :

- Fungal Activity :

Summary of Antimicrobial Efficacy

| Microorganism | Type | MIC Value (mm) |

|---|---|---|

| Staphylococcus aureus | Bacteria | 0.72 |

| Salmonella typhimurium | Bacteria | 0.18 |

| Candida albicans | Fungi | Not specified |

Antioxidant Activity

The antioxidant properties of 7-O-Methylaloeresin A are significant, with strong performance in various assays:

- DPPH Assay : IC50 value of 0.026 mm indicates high radical scavenging activity.

- 2-Deoxyribose Degradation Assay : IC50 value of 0.021 mm .

These results suggest that 7-O-Methylaloeresin A can effectively neutralize free radicals, contributing to its potential as a therapeutic agent in oxidative stress-related conditions.

The biological activities of 7-O-Methylaloeresin A can be attributed to several mechanisms:

- Inhibition of Pathogen Growth : The compound disrupts bacterial cell membranes or inhibits essential metabolic pathways.

- Antioxidant Mechanism : It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cellular components from oxidative damage .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds derived from Aloe species, including 7-O-Methylaloeresin A:

- A study by Nalimu et al. (2021) highlighted the potential of anthraquinones from Aloe vera, including 7-O-Methylaloeresin A, as inhibitors of SARS-CoV-2 protease, suggesting antiviral properties beyond traditional uses .

- Research conducted on the latex extracts from Aloe harlana showed that both the latex and isolated compounds exhibited promising antimicrobial activity comparable to standard antibiotics .

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,21,25-26,28-30,32,35-36H,11,13H2,1-3H3/b9-6+/t21-,25-,26+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLXHKDQSQMWSH-ZTUNSOAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.